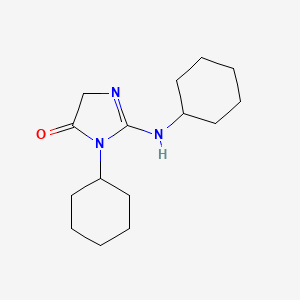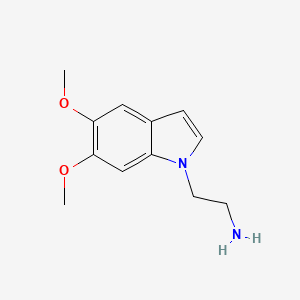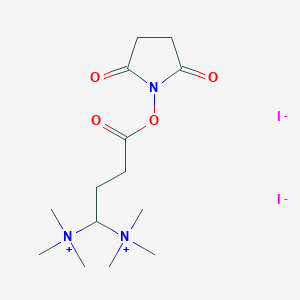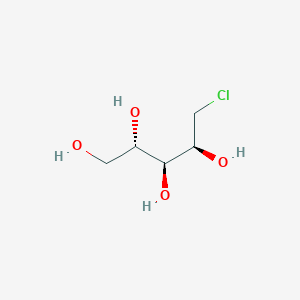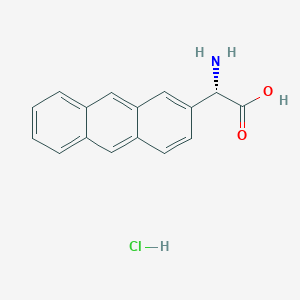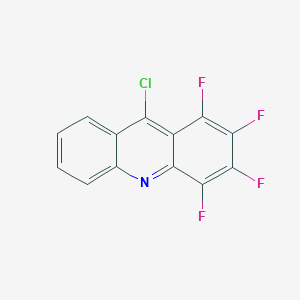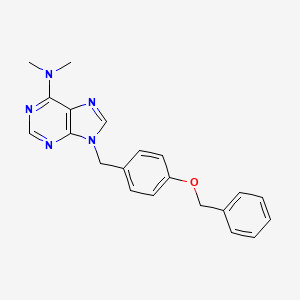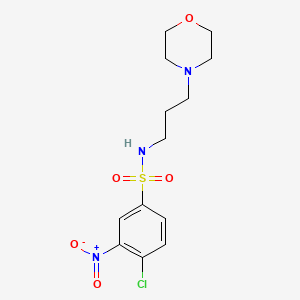
4-Chloro-N-(3-morpholinopropyl)-3-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(3-morpholinopropyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro group, a morpholinopropyl group, and a nitro group attached to a benzenesulfonamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-morpholinopropyl)-3-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Chlorination: The chloro group is introduced via chlorination, which can be carried out using chlorine gas or other chlorinating agents such as thionyl chloride.
Sulfonation: The sulfonamide group is introduced by reacting the chlorinated nitrobenzene with a sulfonamide derivative.
Morpholinopropylation: The final step involves the introduction of the morpholinopropyl group. This can be achieved by reacting the intermediate compound with morpholine and a suitable propylating agent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and reagent addition, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
4-Chloro-N-(3-morpholinopropyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinopropyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dichloromethane).
Oxidation: Potassium permanganate, hydrogen peroxide, suitable solvents (e.g., water, acetic acid).
Major Products Formed
Reduction: Formation of 4-Chloro-N-(3-morpholinopropyl)-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, potentially including sulfoxides or sulfones.
科学研究应用
4-Chloro-N-(3-morpholinopropyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and materials.
Chemical Research: The compound is used as a model system to study reaction mechanisms and the effects of various substituents on chemical reactivity.
作用机制
The mechanism of action of 4-Chloro-N-(3-morpholinopropyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The morpholinopropyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
相似化合物的比较
Similar Compounds
- 4-Chloro-N-(3-morpholinopropyl)benzamide
- 4-Chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Comparison
4-Chloro-N-(3-morpholinopropyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. In contrast, similar compounds like 4-Chloro-N-(3-morpholinopropyl)benzamide lack the nitro group, affecting their reactivity and potential applications. The presence of the nitro group in this compound allows for additional chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C13H18ClN3O5S |
|---|---|
分子量 |
363.82 g/mol |
IUPAC 名称 |
4-chloro-N-(3-morpholin-4-ylpropyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H18ClN3O5S/c14-12-3-2-11(10-13(12)17(18)19)23(20,21)15-4-1-5-16-6-8-22-9-7-16/h2-3,10,15H,1,4-9H2 |
InChI 键 |
QRKFYUKUGTZALL-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12930763.png)
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B12930764.png)
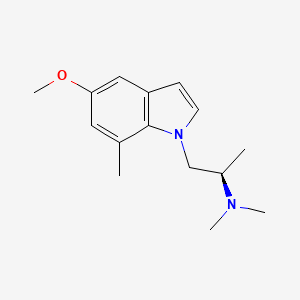
![7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B12930774.png)
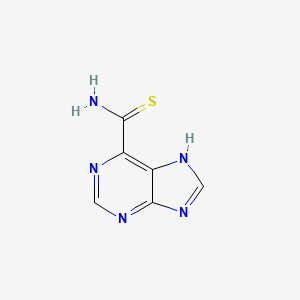
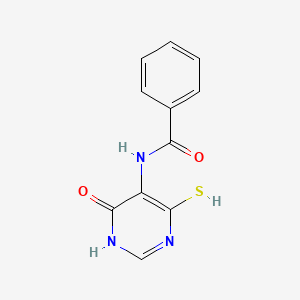
![2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12930785.png)
